molecular formula C9H16ClN3O2 B2761771 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 2253632-44-7

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride

Cat. No.: B2761771
CAS No.: 2253632-44-7
M. Wt: 233.7
InChI Key: JLDZWOZZWJNAPC-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a dimethylaminoethyl substituent at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is approximately C₉H₁₆N₃O₂·HCl, with a calculated molecular weight of 233.7 g/mol (based on structural analysis). The hydrochloride salt enhances water solubility and stability, making it suitable for pharmaceutical or synthetic intermediates .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZWOZZWJNAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: The next step involves the alkylation of the pyrazole ring with a dimethylaminoethyl halide, such as dimethylaminoethyl chloride, in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the dimethylaminoethyl group and formation of the corresponding pyrazole carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions.

Scientific Research Applications

Scientific Applications

  • Antimalarial Activity
    • Mechanism : The compound inhibits DHODH, which is vital for the survival of Plasmodium falciparum, the parasite responsible for malaria.
    • Case Study : In vitro studies have shown an IC50 value of less than 0.03 μM against recombinant DHODH from P. falciparum, indicating high potency. Clinical trials have demonstrated effective cures for malaria caused by P. falciparum with reduced efficacy against P. vivax.
  • Anticancer Properties
    • Mechanism : The compound exhibits antiproliferative effects on various human tumor cell lines.
    • Case Study : Research indicates significant growth inhibition percentages in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with values of 54.25% and 38.44%, respectively. It has shown over 90% cytotoxicity against non-small cell lung cancer and ovarian cancer cell lines.
  • Biological Activity Overview
    • The compound has demonstrated antioxidant and antimicrobial properties, contributing to its therapeutic potential beyond antimalarial and anticancer applications.
Biological ActivityInhibition (%)IC50 (μM)Cell Lines Tested
HepG2 (Liver Cancer)54.25%<0.03Yes
HeLa (Cervical Cancer)38.44%<0.03Yes
Non-Small Cell Lung Cancer>90%N/AYes
Ovarian Cancer>90%N/AYes

Properties Overview

PropertyDetails
IUPAC Name1-[2-(Dimethylamino)ethyl]pyrazole-4-carboxylic acid; hydrochloride
InChIInChI=1S/C8H13N3O2.ClH/c1-10(2)3-4-11-6-7(5-9-11)8(12)13;/h5-6H,3-4H2,1-2H3,(H,12,13);1H
Canonical SMILESCN(C)CCN1C=C(C=N1)C(=O)O.Cl

Clinical Trials and Preclinical Studies

Clinical trials have focused on evaluating the efficacy of this compound against malaria, yielding promising results in terms of safety and effectiveness in treating infections caused by P. falciparum. Preclinical studies have established its role in inhibiting cell proliferation across various cancer types, reinforcing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

1-Methyl-5-sulfamoylpyrazole-4-carboxylic acid
  • Molecular Formula : C₅H₇N₃O₄S
  • Molecular Weight : 205.19 g/mol
  • Key Features: Replaces the dimethylaminoethyl group with a sulfamoyl (-SO₂NH₂) group.
  • Synthesis : Synthesized via diazotization and sulfonation, yielding 78.3% ().
Cefotiam HCl
  • Molecular Formula : C₁₈H₂₃N₉O₄S₃·HCl
  • Molecular Weight : 562.09 g/mol
  • Key Features: Contains a dimethylaminoethyl-tetrazole moiety as part of a cephalosporin antibiotic.
  • Functional Differences : The complex bicyclic structure and thiazole ring confer antibiotic activity, unlike the simpler pyrazole core of the target compound. The tetrazole group enhances metabolic stability .
Sarpogrelate Hydrochloride
  • Molecular Formula: C₂₄H₃₁NO₆·HCl
  • Molecular Weight : 466.02 g/mol
  • Key Features: A 5-HT₂A antagonist with a dimethylaminoethyl ester linked to a succinate backbone.
  • Functional Differences : The ester group increases lipophilicity and hydrolysis susceptibility compared to the carboxylic acid in the target compound .
Table 1: Comparative Analysis of Key Parameters
Parameter Target Compound 1-Methyl-5-sulfamoylpyrazole-4-carboxylic acid Cefotiam HCl Sarpogrelate HCl
Core Structure Pyrazole Pyrazole Cephalosporin + Tetrazole Succinate Ester
Substituents Dimethylaminoethyl, Methyl Sulfamoyl, Methyl Thiazolylacetyl, Tetrazole Methoxyphenylethyl, Ester
Molecular Weight ~233.7 g/mol 205.19 g/mol 562.09 g/mol 466.02 g/mol
Solubility High (HCl salt) Moderate (polar sulfamoyl) Moderate (complex structure) Low (ester-dominated)
Synthetic Yield Not reported (commercial) 78.3% () Multi-step (antibiotic) Multi-step (pharmaceutical)
Key Observations :

Core Heterocycle : The pyrazole ring in the target compound and ’s analogue contrasts with cephalosporin () and succinate () backbones, influencing biological targeting.

Functional Groups: The dimethylaminoethyl group in the target compound and Cefotiam HCl enhances basicity, while sulfamoyl () and ester () groups alter polarity and stability.

Synthesis Complexity : The target compound is listed as a building block (), suggesting straightforward production, whereas Cefotiam and Sarpogrelate require multi-step syntheses for bioactive applications .

Pharmacological and Industrial Relevance

  • Target Compound: Likely serves as an intermediate for drug synthesis due to its modifiable pyrazole core and dimethylaminoethyl group. No direct pharmacological data is provided in the evidence.
  • Cefotiam HCl: Demonstrates how dimethylaminoethyl-tetrazole moieties can be integrated into antibiotics for enhanced binding .
  • Sarpogrelate HCl: Highlights the role of dimethylaminoethyl esters in receptor antagonism, though esterases may limit bioavailability compared to carboxylic acids .

Biological Activity

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride (CAS Number: 2253632-44-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClN₃O₂
  • Molecular Weight : 233.69 g/mol
  • Structure : The compound features a pyrazole core, which is known for various biological activities, particularly in the realm of anti-inflammatory and antimicrobial agents.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of Plasmodium falciparum, the causative agent of malaria.

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride acts as a selective inhibitor of PfDHODH, which plays a pivotal role in the de novo synthesis of pyrimidine nucleotides. This inhibition is significant as it disrupts the parasite's ability to proliferate by impairing nucleotide synthesis necessary for DNA replication.

Inhibition Studies

Recent studies have shown that derivatives of pyrazole compounds exhibit varying degrees of inhibition against PfDHODH. For instance, a study indicated that certain pyrazole derivatives achieved approximately 30% inhibition compared to known inhibitors like diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate, which demonstrated only 19% inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the pyrazole ring can enhance or diminish biological activity. For example, the introduction of different substituents on the aromatic rings significantly affects the inhibitory potency against PfDHODH .

Antimicrobial Activity

A study conducted on related pyrazole derivatives demonstrated promising antimicrobial properties, suggesting that these compounds could be developed into effective treatments against various bacterial strains. The results indicated that certain derivatives exhibited both antibacterial and antifungal activities, showcasing their potential utility in treating infections .

Antioxidant Properties

In addition to antimicrobial effects, some studies have reported antioxidant activities associated with pyrazole derivatives. These compounds showed potential in scavenging free radicals and reducing oxidative stress markers in biological assays .

Data Tables

Property Value
Molecular FormulaC₉H₁₆ClN₃O₂
Molecular Weight233.69 g/mol
CAS Number2253632-44-7
DHODH Inhibition (% inhibition)~30%
Antimicrobial ActivityPositive (varied by structure)

Q & A

Q. What are the recommended synthetic routes for 1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis and salt formation. For example:

  • Step 1: React ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form an enamine intermediate.
  • Step 2: Cyclize with 2-(dimethylamino)ethylhydrazine to yield the pyrazole ester.
  • Step 3: Hydrolyze the ester using 2N NaOH, followed by acidification with HCl to form the hydrochloride salt .
    Purity Assurance:
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures).
  • Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to verify >98% purity .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify substituents (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, pyrazole protons at δ 6.1–6.3 ppm).
    • 13C NMR: Confirm carboxylic acid (δ ~170 ppm) and quaternary carbons .
  • IR Spectroscopy: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • HPLC: Use a mobile phase of 70:30 acetonitrile/0.1% aqueous TFA at 1.0 mL/min for retention time consistency .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use a fume hood during synthesis to mitigate inhalation risks.
  • Storage: Keep in airtight containers at 2–8°C, away from moisture.
  • Disposal: Classify as environmentally hazardous (WGK 2) and incinerate via certified waste management .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates.
  • Temperature Control: Maintain 60–70°C during hydrolysis to prevent side reactions .
  • DoE (Design of Experiments): Use factorial designs to evaluate molar ratios and reaction times .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data?

Methodological Answer:

  • Data Cross-Validation:
    • Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Adjust for solvent effects (e.g., PCM model for DMSO) .
    • Re-examine sample purity via HPLC; impurities (e.g., unreacted hydrazine) may distort peaks .
  • Conformational Analysis: Use molecular dynamics simulations to assess rotational barriers of the dimethylaminoethyl group, which may cause signal splitting .

Q. What computational strategies support the study of this compound’s reactivity and interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; focus on the carboxylic acid and pyrazole moieties as interaction sites .
  • Solvent Modeling: Apply COSMO-RS to predict solubility and stability in aqueous buffers .

Q. What chromatographic strategies separate this compound from structurally similar analogs?

Methodological Answer:

  • Ion-Pair HPLC: Use 0.01 M tetrabutylammonium bromide in the mobile phase to resolve charged species (e.g., hydrochloride salt vs. free base) .
  • Chiral Separation: Employ a Chiralpak IA column (hexane/isopropanol, 85:15) if enantiomeric impurities are present .
  • LC-MS: Combine retention time with mass fragmentation patterns (e.g., m/z 254 for the parent ion) for unambiguous identification .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Biodegradation Studies: Incubate with soil microbiota (OECD 301F protocol) and monitor via LC-MS for breakdown products (e.g., pyrazole ring cleavage) .
  • Ecotoxicity Testing: Use Daphnia magna acute toxicity assays (EC₅₀ determination) .
  • Photodegradation: Expose to UV light (254 nm) and analyze intermediates (e.g., hydroxylated derivatives) via HRMS .

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